2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid
CAS No.: 1261980-30-6
Cat. No.: VC3051737
Molecular Formula: C15H11FO4
Molecular Weight: 274.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261980-30-6 |
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Molecular Formula | C15H11FO4 |
Molecular Weight | 274.24 g/mol |
IUPAC Name | 2-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid |
Standard InChI | InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,1H3,(H,17,18) |
Standard InChI Key | ANDABKMGRBWEDE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Introduction
Chemical Structure and Physical Properties
2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid belongs to the fluorinated benzoic acid family. Its structure consists of a benzoic acid core with a fluorine atom at the ortho position (C-2) and a 4-methoxycarbonylphenyl group at the meta position (C-5). Based on similar compounds, we can infer several key physical properties.
Structural Characteristics
The compound features three key functional groups:
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A carboxylic acid group (-COOH)
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A fluorine substituent at the 2-position
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A 4-methoxycarbonylphenyl group at the 5-position
These functional groups confer specific chemical reactivity and physical properties to the molecule. The fluorine substituent, being highly electronegative, affects the electronic distribution within the molecule, potentially influencing its acidity and reactivity .
Estimated Physical Properties
Based on structurally similar compounds such as 2-fluoro-5-(4-hydroxyphenyl)benzoic acid, we can estimate certain physical properties as shown in Table 1.
Table 1: Estimated Physical Properties of 2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid
Synthetic Approaches
Nucleophilic Fluorination Approach
One potential synthetic route to 2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid could involve nucleophilic fluorination of appropriately substituted benziodoxolones, as described for similar 2-fluorobenzoic acids .
The synthesis could follow a pathway similar to that shown in research by Ozerskaya et al., where 1-arylbenziodoxolones served as precursors for 2-fluorobenzoic acids through reaction with fluoride salts in polar aprotic solvents . This method is particularly valuable as it offers a transition metal-free approach to incorporating fluorine at the ortho position.
Cross-Coupling Strategy
An alternative synthetic approach might involve the cross-coupling of a 2-fluoro-5-bromobenzoic acid with a 4-methoxycarbonylphenylboronic acid using palladium-catalyzed Suzuki coupling.
This method would leverage boronic acid reagents similar to 3-Fluoro-5-methoxycarbonylphenylboronic acid (CAS: 871329-62-3), which are valuable building blocks in organic synthesis. The key steps would include:
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Protection of the carboxylic acid group if necessary
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Palladium-catalyzed cross-coupling
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Deprotection to yield the target compound
Chemical Reactivity
Carboxylic Acid Functionality
The carboxylic acid group in 2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid would exhibit typical reactivity, including:
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Formation of carboxylate salts with bases
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Conversion to esters through reaction with alcohols
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Formation of amides through reaction with amines
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Reduction to primary alcohols
The presence of the fluorine atom at the ortho position may enhance the acidity of the carboxylic acid group due to its electron-withdrawing effect .
Hydrogen Bonding Capacity
Like other benzoic acid derivatives, this compound likely participates in hydrogen bonding networks. X-ray crystallographic studies of similar compounds such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid have shown that these molecules form classical carboxylate inversion dimers linked by pairs of O—H⋯O hydrogen bonds . The packing is further consolidated by C—H⋯F and C—H⋯O interactions.
Table 2: Predicted Hydrogen Bonding Interactions
Type of Interaction | Participating Atoms | Estimated Bond Length (Å) | Estimated Bond Angle (°) |
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O—H⋯O Hydrogen Bond | Carboxylic acid dimers | 2.60-2.70 | 170-180 |
C—H⋯F Interaction | Aromatic C-H and F | 3.20-3.40 | 140-150 |
C—H⋯O Interaction | Aromatic C-H and carbonyl O | 3.30-3.50 | 140-160 |
Structure-Property Relationships
Effect of Fluorine Substitution
The fluorine atom at the 2-position of the benzoic acid ring significantly influences the compound's properties :
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Electronic effects: The highly electronegative fluorine withdraws electron density, affecting the electronic distribution throughout the molecule.
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Hydrogen bonding: Fluorine can participate in weak hydrogen bonding interactions, influencing crystal packing.
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Metabolic stability: The C-F bond is generally resistant to metabolic degradation, potentially increasing the compound's biological half-life if used in medicinal applications.
Comparison with Similar Compounds
Table 3: Comparison of 2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid with Related Compounds
Analytical Characterization
Spectroscopic Method | Expected Key Features |
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1H NMR | Carboxylic acid proton (~12-13 ppm), aromatic protons (7-8 ppm), methoxy protons (3.8-3.9 ppm) |
19F NMR | Single fluorine signal (-110 to -120 ppm relative to CFCl₃) |
13C NMR | Carboxylic acid carbon (~165-170 ppm), aromatic carbons (120-140 ppm), methoxy carbon (~52 ppm) |
IR | O-H stretching (3000-3500 cm⁻¹), C=O stretching (1700-1725 cm⁻¹), C-F stretching (1100-1200 cm⁻¹) |
Crystallographic Features
Based on the crystallographic studies of related fluorinated benzoic acids such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid , we can predict that 2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid would likely form:
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Classical carboxylate inversion dimers through O—H⋯O hydrogen bonds
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A three-dimensional network stabilized by C—H⋯F and C—H⋯O interactions
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Nearly coplanar arrangement between the benzene ring and the methoxycarbonyl group, with a dihedral angle of approximately 1-2°
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient and scalable synthesis methods for 2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid, potentially exploring:
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Green chemistry approaches with reduced environmental impact
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One-pot synthetic procedures to minimize isolation steps
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Flow chemistry methods for continuous production
Biological Evaluation
Given the potential pharmaceutical applications of fluorinated benzoic acids, biological evaluation of 2-Fluoro-5-(4-methoxycarbonylphenyl)benzoic acid could explore:
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Enzyme inhibition properties
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Anti-inflammatory activity
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Antimicrobial properties
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Binding affinity to various receptors
Radiochemical Applications
Building on the work with similar fluorinated benzoic acids , research into the 18F-labeled version of this compound could yield valuable PET imaging agents, especially if the compound shows specific binding to biological targets of interest.
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